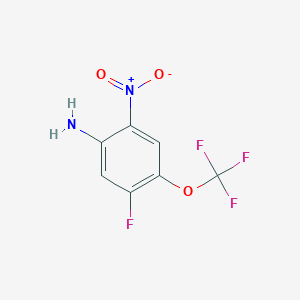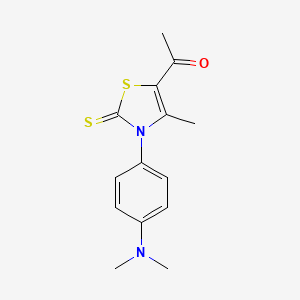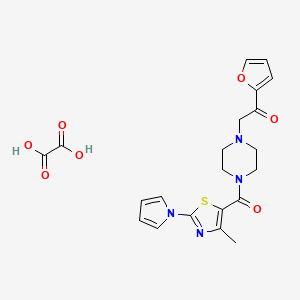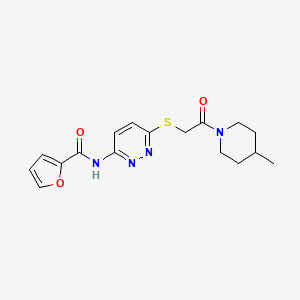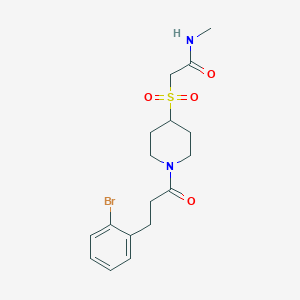
2-((1-(3-(2-bromophenyl)propanoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-(3-(2-bromophenyl)propanoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications. This compound is also known as BPPS and is primarily used in the field of neuroscience for its effects on the central nervous system.
Aplicaciones Científicas De Investigación
Catalytic Protodeboronation
Background: Pinacol boronic esters serve as valuable building blocks in organic synthesis. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation has received less attention.
Application: Recent research has reported catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach . This method enables the transformation of boronic esters into other functional groups, expanding their synthetic utility. Notably, this protocol allows for formal anti-Markovnikov alkene hydromethylation, a transformation previously unexplored. The hydromethylation sequence has been successfully applied to methoxy-protected (−)-Δ8-THC and cholesterol. Additionally, the protodeboronation reaction played a crucial role in the formal total synthesis of δ-®-coniceine and indolizidine 209B.
Neutron Capture Therapy (NCT)
Background: Boronic acids and their esters are considered promising compounds for drug design and drug delivery devices. Specifically, they can act as boron carriers suitable for neutron capture therapy (NCT).
Application: Despite their potential, boronic esters exhibit limited stability in water . Researchers are exploring ways to enhance their stability while maintaining their neutron-capturing properties. NCT relies on the selective capture of thermal neutrons by boron-10, leading to localized radiation damage in cancer cells. Investigating the behavior of boronic esters in biological environments is critical for advancing NCT.
Propiedades
IUPAC Name |
2-[1-[3-(2-bromophenyl)propanoyl]piperidin-4-yl]sulfonyl-N-methylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BrN2O4S/c1-19-16(21)12-25(23,24)14-8-10-20(11-9-14)17(22)7-6-13-4-2-3-5-15(13)18/h2-5,14H,6-12H2,1H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALNXHHMDTQAOSF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)CCC2=CC=CC=C2Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BrN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(3-(2-bromophenyl)propanoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-Oxa-2-azaspiro[5.5]undecane-3-carboxylic acid;hydrochloride](/img/structure/B2414211.png)
![2-Bromo-6-{[(3,4-dimethoxybenzyl)imino]methyl}-4-methoxybenzenol](/img/structure/B2414213.png)
![N-mesityl-2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2414214.png)
![3-{[(Tert-butoxy)carbonyl]amino}-2-(hydroxymethyl)propanoic acid](/img/structure/B2414216.png)
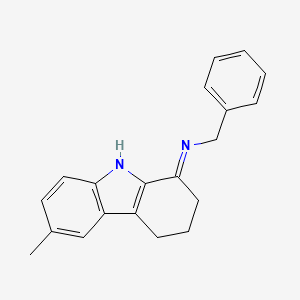


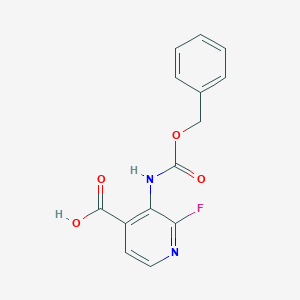
![2-Cyano-N-[(2S,3R)-2-cyclopropyl-6-oxopiperidin-3-yl]pyridine-4-carboxamide](/img/structure/B2414226.png)
